Lipophilicity Modulation: Azetidine vs. Pyrrolidine CF3-Amine Pair
The azetidine derivative 2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine exhibits an XLogP3 of 0.6 [1], while the direct pyrrolidine analogue (3,3,3-trifluoro-2-(pyrrolidin-1-yl)propan-1-amine) has a reported LogP of 0.97 . Although both values fall within the desirable range for oral bioavailability, the 0.37 log unit difference translates into an approximately 2.3-fold lower lipophilicity for the azetidine, which can reduce non-specific protein binding and off-target promiscuity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 (PubChem computed) |
| Comparator Or Baseline | 3,3,3-Trifluoro-2-(pyrrolidin-1-yl)propan-1-amine, LogP = 0.97 (Leyan.com datasheet) |
| Quantified Difference | ΔLogP ≈ 0.37 (azetidine less lipophilic) |
| Conditions | Computed/predicted LogP values; different algorithms may apply |
Why This Matters
A lower LogP reduces the risk of phospholipidosis and hERG off-target binding, guiding selection toward the azetidine core when a cleaner off-target profile is desired.
- [1] PubChem CID 46864111. XLogP3 = 0.6. View Source
